molecular formula C17H21N3O2S B2868777 N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 756847-82-2

N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2868777
CAS No.: 756847-82-2
M. Wt: 331.43
InChI Key: YXBKSLRKEYKNIZ-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a synthetic small molecule featuring a dihydropyrimidinone (DHPM) core scaffold functionally substituted with a thioacetamide linker and a 4-methylbenzyl group. This structural motif is of significant interest in medicinal chemistry and antibacterial research, particularly for developing novel therapeutic agents against resistant bacterial strains. Compounds with similar (pyrimidin-2-yl)thio)acetamide backbones have demonstrated promising research value as inhibitors of bacterial enzymes, including β-lactamase, a key resistance factor in extended-spectrum β-lactamase (ESBL)-producing pathogens like Escherichia coli ST131 . The mechanism of action for this class of molecules is believed to involve targeted interactions with bacterial proteins; molecular docking studies of analogous structures reveal that they can form hydrogen bonds and hydrophobic interactions within the active site of the β-lactamase enzyme, thereby potentially disrupting its function and restoring the efficacy of other therapeutic agents . The specific incorporation of the 4-methylbenzyl moiety and the propyl side chain on the pyrimidinone ring is designed to optimize lipophilicity and binding affinity toward specific molecular targets. This acetamide derivative is supplied strictly for non-human research applications, including but not limited to in-vitro antibacterial assays, structure-activity relationship (SAR) studies in drug discovery, and enzymatic inhibition profiling. It is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-3-4-14-9-15(21)20-17(19-14)23-11-16(22)18-10-13-7-5-12(2)6-8-13/h5-9H,3-4,10-11H2,1-2H3,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBKSLRKEYKNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound, drawing on various studies and findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-methylbenzylamine with 2-thioacetamido-6-oxo-4-propylpyrimidine derivatives. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar thio-pyrimidine structures have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are critical in assessing their efficacy.

CompoundMIC (µg/mL)MBC (µg/mL)Target Organism
Compound A5001000Klebsiella pneumoniae
Compound B250500Pseudomonas aeruginosa

These results suggest that modifications in the molecular structure can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, related compounds have demonstrated antiproliferative effects against various cancer cell lines, including:

Cancer Cell LineIC50 (µM)
MCF7 (Breast Carcinoma)15.5
A549 (Lung Carcinoma)12.3
HT29 (Colon Carcinoma)18.7

The mechanism of action appears to involve the induction of apoptosis through caspase activation and cell cycle arrest at the G1/S phase.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various synthesized thio-pyrimidine derivatives. The results showed that compounds with certain substituents exhibited enhanced activity against resistant strains of bacteria, indicating a potential pathway for developing new antibacterial agents .
  • Investigation of Anticancer Properties : Another study focused on the anticancer properties of a series of pyrimidine derivatives, revealing that structural modifications significantly influenced their cytotoxicity against human cancer cell lines. The study highlighted the importance of specific functional groups in enhancing biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among analogs include modifications to:

  • Pyrimidine core substituents (position 4 and 6).
  • Acetamide-linked aryl/alkyl groups .
Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name (CAS/Identifier) Pyrimidine Substituents Acetamide Substituent Key Biological Activity Reference
Target Compound 4-propyl, 6-oxo N-(4-methylbenzyl) Not explicitly reported (inferred structural analysis)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (Lead anticonvulsant) 4-methyl, 6-oxo N-(4-bromophenyl) Anticonvulsant: ED₅₀ = 38.7 mg/kg (MES test); TI = 3.8
2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide (Hit15) 5-sulfonyl, 6-oxo N-(3-methoxyphenyl) Dual antiviral/anti-inflammatory: 43% viral inhibition at 10 μM; suppressed superoxide anion generation
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (Compound 5.12) 4-methyl, 6-oxo N-benzyl Anticonvulsant: Reduced seizure severity in PTZ model
2-{[5-cyano-4-(2-furyl)-6-oxo-1,6-dihydropyrimidin-2-yl]thio}-N-(4-methylphenyl)acetamide (CAS 439936-14-8) 5-cyano, 4-furyl, 6-oxo N-(4-methylphenyl) Not explicitly reported (structural analog)

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